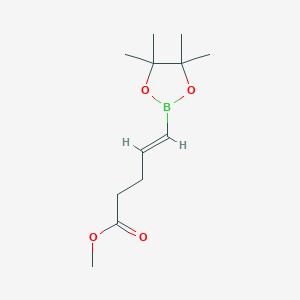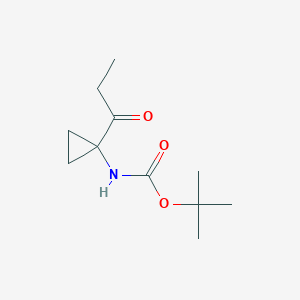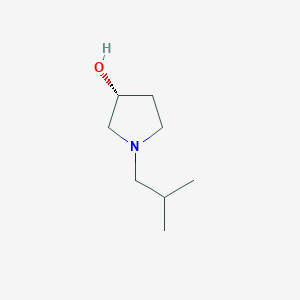
1-bromo-3-chloro-5-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-bromo-3-chloro-5-(methoxymethyl)benzene” is a chemical compound with the molecular formula C8H8BrClO. It has a molecular weight of 235.51 .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its molecular formula, C8H8BrClO. It consists of a benzene ring with bromo, chloro, and methoxymethyl substituents at the 1st, 3rd, and 5th positions respectively .Scientific Research Applications
1-bromo-3-chloro-5-(methoxymethyl)benzene is used in a variety of scientific applications. It has been used as a reagent in organic synthesis, as a catalyst in pharmaceutical synthesis, and as a solvent in the preparation of pharmaceuticals. It is also used in the synthesis of polymers, polyurethanes, and polyesters. Additionally, it has been used in the preparation of dyes and pigments, as well as in the synthesis of metal complexes.
Mechanism of Action
The mechanism of action of 1-bromo-3-chloro-5-(methoxymethyl)benzene is not well understood. However, it is believed to act as a Lewis acid, which is capable of forming covalent bonds with electron-rich species. This enables the compound to act as a catalyst in organic synthesis, as well as in the synthesis of polymers and metal complexes.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. However, it is known to be toxic if ingested and can cause skin and eye irritation if it comes into contact with the skin or eyes. Therefore, it should be handled with caution and protective equipment should be worn when handling the compound.
Advantages and Limitations for Lab Experiments
1-bromo-3-chloro-5-(methoxymethyl)benzene has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, it is easy to handle, and it is highly soluble in organic solvents. Additionally, it is a relatively stable compound and has a low vapor pressure, which makes it suitable for use in a variety of laboratory experiments. However, it is also a toxic compound and should be handled with caution.
Future Directions
1-bromo-3-chloro-5-(methoxymethyl)benzene has a wide range of potential applications in organic synthesis, pharmaceutical synthesis, and the synthesis of polymers, polyurethanes, and polyesters. Additionally, it has potential applications in the preparation of dyes and pigments, as well as in the synthesis of metal complexes. Future research should focus on further exploring the potential applications of this compound and developing new methods for its synthesis and use in laboratory experiments.
Synthesis Methods
1-bromo-3-chloro-5-(methoxymethyl)benzene can be synthesized using a variety of methods. One method involves the reaction of bromoacetaldehyde with a chloroform solution of methanol. The reaction is catalyzed by a strong base, such as potassium hydroxide, and yields this compound as the product. Another method involves the reaction of bromoacetaldehyde with a chloroform solution of dimethylformamide. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and yields this compound as the product.
properties
IUPAC Name |
1-bromo-3-chloro-5-(methoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-5-6-2-7(9)4-8(10)3-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGQBQGAJHWRME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC(=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxo-2-[[3-(trifluoromethyl)phenyl]amino]ethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6618566.png)

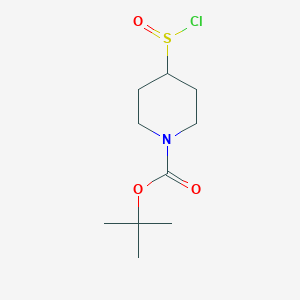

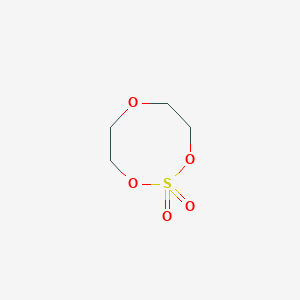
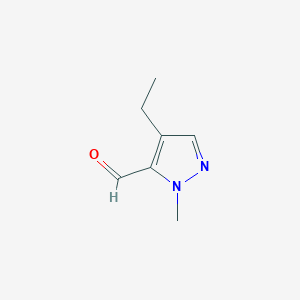


![3',4'-dihydro-1'H-spiro[1,3-dioxolane-2,2'-naphthalene]-7'-amine](/img/structure/B6618618.png)
